Cas no 306934-90-7 (7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine)

7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine 化学的及び物理的性質
名前と識別子
-
- 2H-1,5-Benzodioxepin,3,4-dihydro-7-iodo-
- 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine
- SCHEMBL13182219
- 306934-90-7
- EN300-646076
- DTXSID70380043
- MFCD02677706
- AKOS005073198
- KA-0736
- CS-0450820
- J-519277
- 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine, AldrichCPR
- 2H-1,5-Benzodioxepin, 3,4-dihydro-7-iodo-
- FT-0621440
- 7-Iodo-3,4-dihydro-2H-benzo[b][1,4]dioxepine
-
- MDL: MFCD02677706
- インチ: InChI=1S/C9H9IO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5H2
- InChIKey: CIZHAPZOOAJDCN-UHFFFAOYSA-N
- SMILES: C1COC2=C(C=C(C=C2)I)OC1
計算された属性
- 精确分子量: 275.96500
- 同位素质量: 275.96473g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 152
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: Not available
- ゆうかいてん: Not available
- Boiling Point: 120 °C
- フラッシュポイント: Not available
- Refractive Index: 1.605
- PSA: 18.46000
- LogP: 2.45250
- じょうきあつ: Not available
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: S24/25
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR23212-1g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 1g |
£65.00 | 2025-02-19 | ||
Enamine | EN300-646076-1.0g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-646076-0.1g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 0.1g |
$678.0 | 2023-03-05 | ||
Enamine | EN300-646076-0.25g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 0.25g |
$708.0 | 2023-03-05 | ||
Enamine | EN300-646076-2.5g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 2.5g |
$1509.0 | 2023-03-05 | ||
A2B Chem LLC | AB40857-5mg |
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]dioxepine |
306934-90-7 | >95% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AB40857-25g |
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]dioxepine |
306934-90-7 | >95% | 25g |
$2510.00 | 2024-04-20 | |
A2B Chem LLC | AB40857-5g |
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]dioxepine |
306934-90-7 | >95% | 5g |
$737.00 | 2024-04-20 | |
Enamine | EN300-646076-5.0g |
7-iodo-3,4-dihydro-2H-1,5-benzodioxepine |
306934-90-7 | 5.0g |
$2235.0 | 2023-03-05 | ||
Chemenu | CM516656-5g |
7-Iodo-3,4-dihydro-2H-benzo[b][1,4]dioxepine |
306934-90-7 | 95% | 5g |
$290 | 2022-06-11 |
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine 関連文献
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepineに関する追加情報
Introduction to 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 306934-90-7)
7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 306934-90-7) is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic molecule, characterized by its iodine substituent and benzodioxepine core structure, has garnered considerable attention due to its versatile applications in drug discovery and molecular pharmacology. The compound's unique structural features make it a valuable scaffold for developing novel therapeutic agents targeting various biological pathways.
The benzodioxepine moiety in 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine contributes to its remarkable pharmacological properties. Benzodioxepines are known for their ability to interact with multiple receptor systems, including serotonin and dopamine receptors, which are pivotal in modulating neurotransmitter activity. This interaction is particularly relevant in the treatment of neurological and psychiatric disorders. The presence of an iodine atom at the 7-position enhances the compound's reactivity, making it a promising intermediate for further chemical modifications and derivatization.
Recent advancements in medicinal chemistry have highlighted the potential of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine as a lead compound for the development of innovative treatments. Studies have demonstrated its efficacy in preclinical models as a modulator of serotonin receptor activity, which is crucial for addressing conditions such as depression, anxiety, and cognitive disorders. The compound's ability to selectively bind to specific serotonin receptors without significant off-target effects makes it an attractive candidate for further clinical investigation.
In addition to its applications in neuropharmacology, 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine has shown promise in other therapeutic areas. Research indicates that this molecule may exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for treating chronic inflammatory diseases and oxidative stress-related conditions. The structural flexibility of the benzodioxepine ring allows for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives with tailored pharmacological profiles.
The synthesis of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical research. Techniques such as palladium-catalyzed cross-coupling reactions and regioselective functionalization have been instrumental in achieving high-quality intermediates and final products.
One of the most compelling aspects of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine is its potential as a building block for structure-based drug design. By leveraging computational modeling and molecular docking techniques, researchers can predict how this compound interacts with biological targets at the atomic level. This approach has accelerated the discovery process by allowing rapid screening of virtual libraries derived from 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine, identifying novel analogs with enhanced potency and selectivity.
The growing interest in 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine underscores its significance in modern drug development. As pharmaceutical companies continue to invest in innovative therapies targeting neurological and metabolic disorders, this compound stands out as a versatile tool with broad therapeutic implications. Its unique structural features and pharmacological properties position it as a cornerstone in the quest for next-generation treatments.
Future research directions may explore the use of 7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine in combination therapies to enhance treatment outcomes. By pairing this compound with other pharmacological agents that act on different biological pathways, researchers aim to develop synergistic approaches that address complex diseases more effectively. Such collaborative strategies could pave the way for breakthroughs in treating multifactorial conditions that currently pose significant challenges to healthcare providers.
In conclusion,7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine (CAS No. 306934-90-7) represents a critical advancement in pharmaceutical chemistry with far-reaching implications for medical science. Its unique structural attributes and demonstrated pharmacological activity make it a cornerstone in drug discovery efforts aimed at addressing some of today's most pressing health issues. As research continues to uncover new applications for this compound,7-Iodo-3,4-dihydro -2H -1 ,5 -benzodioxepine is poised to play an increasingly vital role in shaping the future of medicine.
306934-90-7 (7-Iodo-3,4-dihydro-2H-1,5-benzodioxepine) Related Products
- 2248271-31-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate)
- 2338-45-6(2-(propan-2-yl)butanedioic acid)
- 33489-63-3(1-(Naphthalen-2-yl)pentan-1-one)
- 941992-09-2(N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzene-1-sulfonamide)
- 1601153-90-5(1-(Bromomethyl)-4-propylcyclohexan-1-ol)
- 2034341-82-5(N-({[2,3'-bifuran]-5-yl}methyl)-2-methylbenzamide)
- 675126-09-7((1R,4R)-N-Desmethyl Sertraline Hydrochloride)
- 740776-70-9(tert-butyl 2-amino-3-(1H-indol-3-yl)propanoate)
- 1804770-91-9(4-Hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine-5-methanol)
- 2171758-21-5(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidohexanoic acid)




